molecular formula C2H4N4O B2784220 2-methyl-1H-tetrazol-5-one CAS No. 109911-76-4

2-methyl-1H-tetrazol-5-one

Cat. No. B2784220
CAS RN: 109911-76-4
M. Wt: 100.081
InChI Key: NFFKVGJDBKGNMK-UHFFFAOYSA-N
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Description

“2-methyl-1H-tetrazol-5-one” is a derivative of tetrazole . Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The name tetrazole also refers to the parent compound with formula CH2N4 .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives have been reported .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Biological Applications

Tetrazoles, including 2-methyl-1H-tetrazol-5-one, have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmaceutical Applications

Tetrazoles are used in pharmaceutical applications due to their diverse biological activities . Some tetrazole derivatives are promising as antihypertensive, antiallergic, antibacterial, and anti­con­vulsant medicines .

Synthesis of Novel Compounds

2-methyl-1H-tetrazol-5-one can be used in the synthesis of novel compounds. For example, the nucleophilic ring-opening reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazol-5-thiol provided a novel thiol-incorporated aminocyclopentitol .

Anticancer Applications

Aziridines, which can be synthesized from 2-methyl-1H-tetrazol-5-one, are recurrent motifs in anticancer compounds .

Glycosidase Inhibitors

Aminocyclopentitols, a family of natural compounds known for being glycosidase inhibitors, can be synthesized from 2-methyl-1H-tetrazol-5-one .

Protein Targeting

Some derivatives of 2-methyl-1H-tetrazol-5-one have been found to be potential protein targets. For example, the MEK-1 protein was found to be a potential protein target for certain compounds .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties, as well as their chemistry and structures . In addition, other applications, e.g., in photography, as growth hormones, and as a platform for virtual screening, are discussed with concluding remarks .

properties

IUPAC Name

2-methyl-1H-tetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c1-6-4-2(7)3-5-6/h1H3,(H,4,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFKVGJDBKGNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1NC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-tetrazol-5-one

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